Cas no 1973-09-7 (6-Chloro-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine)

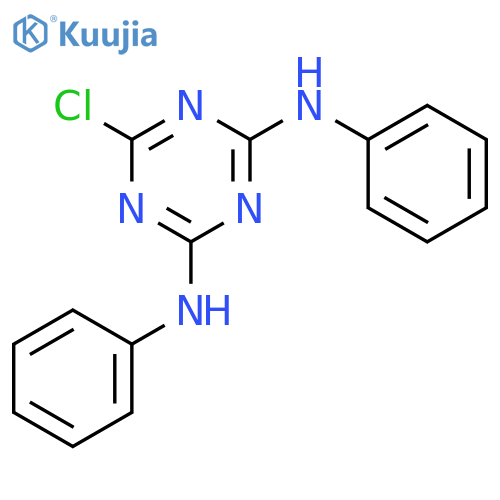

1973-09-7 structure

商品名:6-Chloro-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine

6-Chloro-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine 化学的及び物理的性質

名前と識別子

-

- 6-Chloro-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine

- 1,3,5-Triazine-2,4-diamine,6-chloro-N,N'-diphenyl

- 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine

- CBDivE_013039

- NSC76482

- NSC-76482

- CS-0313655

- 6-Chloro-N,N'-diphenyl-[1,3,5]triazine-2,4-diamine

- AS-56907

- DS-008273

- 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N-diphenyl-

- SCHEMBL1923883

- 1973-09-7

- HMS3376J04

- HMS2517P20

- AKOS000270315

- MFCD00412294

- 1,3,5-Triazine-2,4-diamine, 6-chloro-N2,N4-diphenyl-

- DTXSID1062091

- D86730

- 6-chloro-2-N,4-N-diphenyl-1,3,5-triazine-2,4-diamine

- Z57050370

- 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl-

- NSC 76482

- SMR000173955

- NCIOpen2_004033

- MLS000566591

- NCGC00245030-01

- AKOS BBS-00005387

- 2,4-Bis(phenylamino)-6-chloro-1,3,5-triazine

- 6-CHLORO-N(2),N(4)-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE

- 2,4-Dianilino-6-chloro-1,3,5-triazine

- BAA97309

- CHEMBL1523961

- STK022660

- N-(4-anilino-6-chloro-1,3,5-triazin-2-yl)-N-phenylamine

- AG-690/36280014

-

- MDL: MFCD00412294

- インチ: InChI=1S/C15H12ClN5/c16-13-19-14(17-11-7-3-1-4-8-11)21-15(20-13)18-12-9-5-2-6-10-12/h1-10H,(H2,17,18,19,20,21)

- InChIKey: AHBSUJXKRKWNBN-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)N=C2NC(=NC(=NC3=CC=CC=C3)N2)Cl

計算された属性

- せいみつぶんしりょう: 297.07800

- どういたいしつりょう: 297.0781231g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 21

- 回転可能化学結合数: 2

- 複雑さ: 276

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.7

- トポロジー分子極性表面積: 62.7Ų

じっけんとくせい

- PSA: 62.73000

- LogP: 4.15820

6-Chloro-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine セキュリティ情報

6-Chloro-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine 税関データ

- 税関コード:2933699090

- 税関データ:

中国税関コード:

2933699090概要:

2933699090他の構造的に不縮合なトリアジン環含有化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:20.0%

申告要素:

製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

要約:

2933699090は、水素化の有無にかかわらず、非縮合トリアジン環の他の化合物を構造中に含む。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:20.0%

6-Chloro-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB219154-5g |

6-Chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine, 95%; . |

1973-09-7 | 95% | 5g |

€308.40 | 2025-02-19 | |

| A2B Chem LLC | AE99324-1g |

6-Chloro-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine |

1973-09-7 | 95% | 1g |

$38.00 | 2024-04-20 | |

| A2B Chem LLC | AE99324-250mg |

6-Chloro-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine |

1973-09-7 | 95% | 250mg |

$15.00 | 2024-04-20 | |

| Aaron | AR00AQ4O-100mg |

AKOS BBS-00005387 |

1973-09-7 | 95% | 100mg |

$5.00 | 2025-02-10 | |

| Aaron | AR00AQ4O-250mg |

AKOS BBS-00005387 |

1973-09-7 | 95% | 250mg |

$5.00 | 2025-02-10 | |

| Aaron | AR00AQ4O-1g |

AKOS BBS-00005387 |

1973-09-7 | 95% | 1g |

$20.00 | 2025-02-10 | |

| 1PlusChem | 1P00APWC-250mg |

AKOS BBS-00005387 |

1973-09-7 | 95% | 250mg |

$27.00 | 2024-06-17 | |

| eNovation Chemicals LLC | D770726-250mg |

AKOS BBS-00005387 |

1973-09-7 | 95% | 250mg |

$55 | 2024-06-06 | |

| eNovation Chemicals LLC | D770726-250mg |

AKOS BBS-00005387 |

1973-09-7 | 95% | 250mg |

$55 | 2025-02-24 | |

| eNovation Chemicals LLC | D770726-5g |

AKOS BBS-00005387 |

1973-09-7 | 95% | 5g |

$150 | 2025-02-24 |

6-Chloro-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine 関連文献

-

Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755

-

Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

1973-09-7 (6-Chloro-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine) 関連製品

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 249916-07-2(Borreriagenin)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1973-09-7)6-Chloro-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine

清らかである:99%

はかる:5g

価格 ($):183.0